2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of bromophenyl groups and a pyrido[1,2-a]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced through electrophilic aromatic substitution reactions, where bromine atoms are added to the phenyl rings.
Formation of the Imine and Amine Groups: The imine and amine groups are formed through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis in bacterial cells by disrupting their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl-containing compound with potential antimicrobial and anticancer properties.
4-Bromophenylacetic acid: A simpler bromophenyl derivative used in organic synthesis.
Uniqueness
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which allows for multiple points of interaction with biological targets
Properties
Molecular Formula |
C21H14Br2N4O |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-(4-bromoanilino)-3-[(4-bromophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H14Br2N4O/c22-14-4-8-16(9-5-14)24-13-18-20(25-17-10-6-15(23)7-11-17)26-19-3-1-2-12-27(19)21(18)28/h1-13,25H |
InChI Key |
KEXHVGUIUFBFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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